(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(2S)-1-hydrazinyl-4-methylsulfanyl-1-oxobutan-2-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c1-22-7-6-10(12(21)19-17)18-11(20)8-2-4-9(5-3-8)13(14,15)16/h2-5,10H,6-7,17H2,1H3,(H,18,20)(H,19,21)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPUEBTKXFHNW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212425 | |
| Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209056-84-8 | |
| Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209056-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Trifluoromethyl)benzoyl]-L-methionine hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide is a synthetic organic compound notable for its complex structure, which includes a hydrazine moiety, a trifluoromethyl group, and a benzamide functionality. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications.
Structural Features
The molecular formula of this compound is C13H16F3N3O2S, with a molecular weight of 335.35 g/mol. The presence of the hydrazine group suggests potential for significant pharmacological activities, as hydrazines are known for their ability to inhibit various enzymes and cellular processes critical for pathogen survival.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit notable antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating diseases caused by microbial pathogens .
A comparative analysis of related compounds reveals varying degrees of activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. Notably, some hydrazine derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 62.5 µM to over 1000 µM, indicating that modifications to the hydrazine structure can significantly influence biological efficacy .
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its bioavailability and therapeutic potential. The trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to improved absorption and distribution within biological systems.
Comparative Analysis with Related Compounds
To better understand the potential biological activities of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Hydralazine | Hydrazine derivative | Antihypertensive |
| Benzamide | Amide linkage | Antimicrobial |
| Triflumizole | Triazole with trifluoromethyl | Fungicide |
This table illustrates how variations in structural components can lead to distinct biological profiles, suggesting that this compound may possess unique properties worthy of further exploration.
Scientific Research Applications
Potential Biological Activities
-
Antitumor Activity :
- Compounds with hydrazine derivatives have been documented to exhibit antitumor properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
-
Antimicrobial Properties :
- Similar compounds have shown effectiveness against various pathogens, suggesting that this compound could also inhibit microbial growth through enzyme inhibition or disruption of cellular processes.
-
Enzyme Inhibition :
- The hydrazine moiety may target specific enzymes critical for pathogen survival, making it a candidate for further investigation in antimicrobial drug development.
Synthetic Routes
The synthesis of (S)-N-(1-Hydrazinyl-4-(methylthio)-1-oxobutan-2-yl)-4-(trifluoromethyl)benzamide can be achieved through various synthetic methods, highlighting the versatility of organic chemistry techniques applicable to this compound. Some methods include:
- Condensation Reactions : Combining hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : Modifying existing benzamide structures to incorporate trifluoromethyl and methylthio groups.
Research Applications
The applications of this compound extend into various research areas:
-
Molecular Docking Studies :
- Investigating binding affinities to biological targets such as enzymes or receptors can elucidate potential therapeutic mechanisms.
-
Pharmacokinetic Profiling :
- Understanding absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the compound's viability as a drug candidate.
-
High-throughput Screening :
- Utilizing this compound in screening assays can identify its efficacy against specific diseases or conditions.
Comparison with Similar Compounds
Key Substituents and Their Implications
- Trifluoromethyl Group : Present in all compared compounds (e.g., ), this group enhances metabolic stability and lipophilicity, favoring bioavailability. In the target compound, it likely contributes to similar pharmacokinetic advantages .
- Hydrazinyl Group : Unique to the target compound, this group offers nucleophilic and hydrogen-bonding capabilities, contrasting with triazole () or tetrazole () rings in analogs. Hydrazines are less common in agrochemicals but prevalent in pharmaceuticals due to their reactivity with biomolecules .
Comparison Table: Structural Features
Comparison with Analogous Syntheses
- : Hydrazinecarbothioamides [4–6] are synthesized via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization to triazoles. This contrasts with the target compound’s likely stepwise amidation and hydrazine incorporation .
- : CuI-catalyzed click chemistry (triazole formation) and carbodiimide-mediated amide coupling are used. The target compound may bypass triazole rings, favoring hydrazine-based intermediates .
Physicochemical and Spectral Properties
Spectral Data Insights
- IR Spectroscopy : The absence of C=O bands in triazole-thiones [7–9] () confirms cyclization. For the target compound, expected C=O (amide, ~1680 cm⁻¹) and NH (hydrazinyl, ~3300 cm⁻¹) stretches align with hydrazinecarbothioamide spectra .
- NMR : Hydrazinyl protons (δ 6–8 ppm in DMSO-d₆) and trifluoromethyl (δ 120–125 ppm in ¹³C NMR) would distinguish the target from analogs with triazole or tetrazole protons .
Tautomerism and Stability
Triazole-thiones in exhibit thione-thiol tautomerism, stabilized by conjugation.
Q & A
Q. Methodological Approach :
- Reagent Ratios : Use equimolar ratios of hydrazine derivatives and acylating agents to prevent over-substitution (e.g., 1:1 molar ratio of O-benzyl hydroxylamine HCl to pivaloyloxybenzamide precursors) .
- Oxidizing Agents : Employ trichloroisocyanuric acid (TCICA) for controlled oxidation of thioether groups to sulfoxides, reducing undesired byproducts .
- Solvent Optimization : Acetonitrile (CH₃CN) enhances solubility of intermediates and facilitates reaction homogeneity, as demonstrated in 125 mmol-scale syntheses .
- Purification : Use silica gel column chromatography with gradient elution (e.g., 10–50% ethyl acetate/hexane) to isolate the target compound from unreacted starting materials .
What analytical strategies resolve contradictions between NMR and MS data during structural confirmation?
Q. Methodological Approach :
- Multi-Technique Validation : Cross-validate using -NMR (for proton environments), -NMR (for carbon skeleton), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, absence of ν(S–H) in IR (~2500–2600 cm) confirms thione tautomers over thiol forms .
- Deuterated Solvents : Use DMSO-d₆ to stabilize labile protons (e.g., NH groups in hydrazinyl moieties) and prevent signal broadening .
- Isotopic Pattern Analysis : MS/MS fragmentation patterns can distinguish between isobaric impurities and the target compound .
How should tautomeric equilibria in hydrazine-derived compounds be addressed during characterization?
Q. Methodological Approach :
- Tautomer-Specific Spectroscopy : IR spectroscopy detects tautomeric shifts (e.g., ν(C=S) at 1247–1255 cm for thiones vs. ν(C–S) in thiols) .
- pH-Controlled Studies : Adjust reaction pH (e.g., NaHCO₃ for deprotonation) to stabilize dominant tautomeric forms during crystallization .
- Computational Modeling : Density Functional Theory (DFT) calculations predict tautomer stability, guiding experimental conditions .
How do solvent polarity and temperature influence condensation reactions in the synthesis pathway?
Q. Methodological Approach :
- Polar Aprotic Solvents : Acetonitrile or THF improves nucleophilicity of hydrazinyl groups, critical for acyl transfer reactions (e.g., 85% yield at 0°C vs. 60% at 25°C) .
- Low-Temperature Control : Ice baths (0–5°C) minimize hydrolysis of acid chlorides during acylation steps .
- Reflux Conditions : THF under reflux (66°C) accelerates cyclization but requires inert atmospheres to prevent oxidation of methylthio groups .
What scaling challenges arise during large-scale synthesis, and how are they mitigated?
Q. Methodological Approach :
- Continuous Flow Systems : Transition from batch to flow chemistry for improved heat/mass transfer, as demonstrated in diphenyldiazomethane synthesis .
- Catalyst Optimization : Use immobilized catalysts (e.g., BOP reagent on silica) to simplify purification at >100 mmol scales .
- Byproduct Management : Implement in-line quenching (e.g., Na₂CO₃ washes) to remove excess reagents before column chromatography .
How does the trifluoromethyl group impact reaction kinetics in nucleophilic substitutions?
Q. Methodological Approach :
- Electron-Withdrawing Effects : The –CF₃ group reduces electron density at the benzamide carbonyl, accelerating nucleophilic attack by hydrazines (kinetic studies show 2× faster acylation vs. non-fluorinated analogs) .
- Steric Considerations : Trifluoromethyl groups increase steric hindrance, requiring bulky solvents (e.g., DMF) to stabilize transition states .
Which purification techniques effectively isolate the target compound from structurally similar byproducts?
Q. Methodological Approach :
- Orthogonal Chromatography : Combine size-exclusion (SEC) and reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for high-resolution separation .
- Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to exploit differential solubility of byproducts (e.g., N-alkylated vs. O-alkylated isomers) .
How is the chiral center’s configuration stability validated under varying conditions?
Q. Methodological Approach :
- Chiral HPLC : Use Chiralpak® columns (e.g., IA or IB) with polar mobile phases to monitor enantiomeric excess (>98% ee confirmed in THF/water systems) .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm retention of (S)-configuration .
What mechanistic insights guide cyclization optimization for the 1-oxobutan-2-yl moiety?
Q. Methodological Approach :
- Acid Catalysis : p-Toluenesulfonic acid (PTSA) promotes intramolecular cyclization via protonation of the hydrazine nitrogen, reducing activation energy .
- Microwave Assistance : Microwave irradiation (100°C, 30 min) improves cyclization yields (92%) compared to conventional heating (70%, 12 h) .
How can researchers validate metabolic stability imparted by the methylthio group?
Q. Methodological Approach :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS; methylthio groups show 40% higher half-life vs. methoxy analogs .
- Radiolabeling : Use -labeled methylthio groups to track metabolic pathways in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
